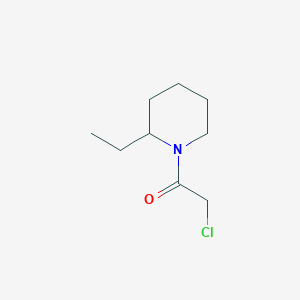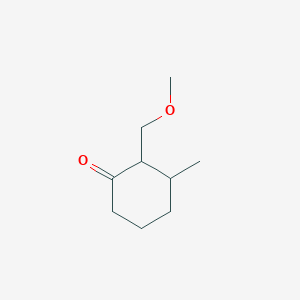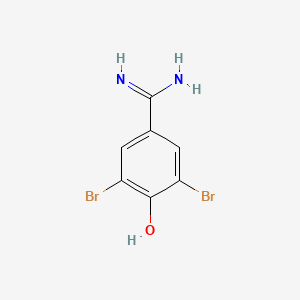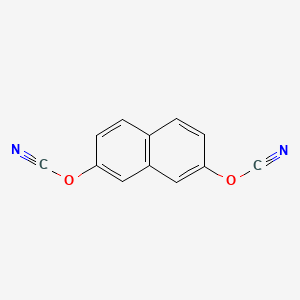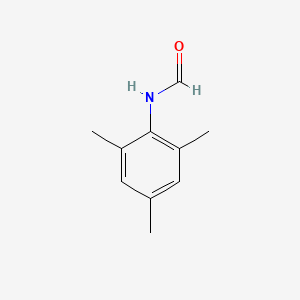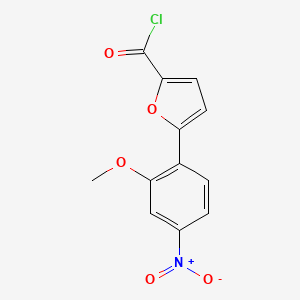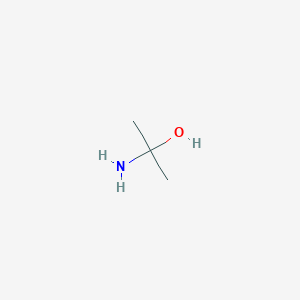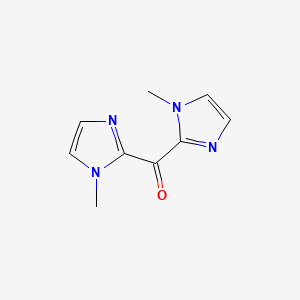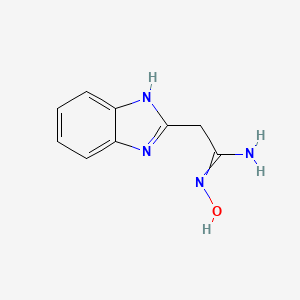![molecular formula C21H42N2O3 B1621764 (carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide CAS No. 59272-84-3](/img/structure/B1621764.png)
(carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide
Overview
Description
(carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide is a zwitterionic surfactant commonly used in various industrial and scientific applications. This compound is known for its excellent surface-active properties, making it a valuable ingredient in formulations requiring emulsification, foaming, and detergency.
Biochemical Analysis
Biochemical Properties
Myristamidopropyl betaine plays a significant role in biochemical reactions due to its amphoteric nature, which allows it to interact with both positively and negatively charged molecules. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through electrostatic interactions and hydrogen bonding. For instance, it can interact with enzymes involved in lipid metabolism, such as lipases, by stabilizing the enzyme-substrate complex and enhancing the catalytic efficiency . Additionally, myristamidopropyl betaine can form complexes with proteins, altering their conformation and activity, which can impact various biochemical pathways .
Cellular Effects
Myristamidopropyl betaine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In keratinocytes, for example, it has been shown to enhance cell proliferation and differentiation, which is beneficial for maintaining healthy skin . Furthermore, myristamidopropyl betaine can modulate the expression of genes involved in inflammation and oxidative stress, thereby exerting protective effects on cells . Its ability to reduce surface tension also facilitates the removal of dirt and oil from the skin and hair, contributing to its cleansing properties .
Molecular Mechanism
At the molecular level, myristamidopropyl betaine exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity depending on the context . For example, it can inhibit proteases by binding to their active sites and preventing substrate access . Additionally, myristamidopropyl betaine can interact with membrane proteins, altering their conformation and affecting signal transduction pathways . These interactions can lead to changes in gene expression and cellular responses, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of myristamidopropyl betaine can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under various conditions, maintaining its activity over extended periods . Prolonged exposure to high temperatures or extreme pH levels can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that myristamidopropyl betaine can have sustained effects on cellular function, including enhanced cell viability and reduced oxidative stress .
Dosage Effects in Animal Models
The effects of myristamidopropyl betaine vary with different dosages in animal models. At low to moderate doses, it has been shown to improve skin hydration and barrier function without causing significant adverse effects . At high doses, myristamidopropyl betaine can cause irritation and toxicity, particularly when applied to sensitive areas . Threshold effects have been observed, where the beneficial effects plateau at certain concentrations, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
Myristamidopropyl betaine is involved in various metabolic pathways, including those related to lipid metabolism and methyl group transfer. It interacts with enzymes such as lipases and methyltransferases, influencing the breakdown and synthesis of lipids and other biomolecules . These interactions can affect metabolic flux and the levels of key metabolites, contributing to its overall biochemical effects . Additionally, myristamidopropyl betaine can act as an osmoprotectant, helping cells maintain osmotic balance under stress conditions .
Transport and Distribution
Within cells and tissues, myristamidopropyl betaine is transported and distributed through interactions with various transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in certain cellular compartments . This localization can influence its activity and function, as it may interact with different biomolecules depending on its distribution . For example, its presence in the lipid bilayer can affect membrane fluidity and permeability, impacting cellular processes .
Subcellular Localization
Myristamidopropyl betaine is localized in various subcellular compartments, including the cytoplasm, membrane, and organelles. Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in each compartment . For instance, in the membrane, it can interact with membrane proteins and lipids, affecting signal transduction and membrane dynamics . Additionally, post-translational modifications and targeting signals can direct myristamidopropyl betaine to specific organelles, where it can exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide typically involves the reaction of dimethylaminopropylamine with a fatty acid, such as myristic acid (tetradecanoic acid), followed by quaternization with chloroacetic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Aqueous or organic solvents like ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Dimethylaminopropylamine, myristic acid, and chloroacetic acid.
Reaction Control: Automated systems to monitor temperature, pH, and reaction time.
Purification: Techniques like distillation and crystallization to obtain the pure inner salt.
Chemical Reactions Analysis
Types of Reactions
(carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Amine oxides.
Reduction: Reduced amines.
Substitution: Quaternary ammonium salts with different substituents.
Scientific Research Applications
(carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide is widely used in scientific research due to its versatile properties:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in personal care products, detergents, and emulsifiers.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The molecular targets include lipid membranes and proteins, where it can disrupt or stabilize structures depending on the concentration and conditions.
Comparison with Similar Compounds
Similar Compounds
Cocamidopropyl Betaine: Another zwitterionic surfactant with similar applications but derived from coconut oil.
Lauramidopropyl Betaine: Similar structure but with a shorter fatty acid chain (lauric acid).
Uniqueness
(carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide is unique due to its specific fatty acid chain length (tetradecanoic acid), which provides distinct emulsification and foaming properties compared to other betaines.
Properties
IUPAC Name |
2-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-16-20(24)22-17-15-18-23(2,3)19-21(25)26/h4-19H2,1-3H3,(H-,22,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCUAFIULMNFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041283 | |
| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
59272-84-3 | |
| Record name | Myristamidopropyl betaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59272-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Carboxymethyl)-N,N-dimethyl-3-((1-oxotetradecyl)amino)-1-propa- naminium hydroxide, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059272843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTAMIDOPROPYL BETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V55I1QW8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


